4-[(4-Cyclohexyl-1-piperazinyl)-oxomethyl]-2-ethyl-6,7-dimethoxy-1-isoquinolinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[(4-cyclohexyl-1-piperazinyl)-oxomethyl]-2-ethyl-6,7-dimethoxy-1-isoquinolinone is a member of isoquinolines.
科学的研究の応用
Potential in Tumor Diagnosis and PET Tracers Development
4-[(4-Cyclohexyl-1-piperazinyl)-oxomethyl]-2-ethyl-6,7-dimethoxy-1-isoquinolinone and its derivatives have been explored for their potential in tumor diagnosis. One study highlighted the synthesis of hybrid structures between PB28 and RHM-1, both of which show high affinity at σ(2) receptors, suggesting their utility in developing PET tracers for tumor diagnosis. However, the interaction with P-gp was identified as a limiting factor for their use in tumors overexpressing P-gp (Abate et al., 2011).
Role in Anticancer Agents Development
Research on 11H-Isoquino[4,3-c]cinnolin-12-ones, which share a structural similarity, revealed their potent topoisomerase I-targeting activity and cytotoxicity, indicating their potential as novel anticancer agents. The study explored the effect of various substituents on these compounds, influencing their efficacy as topoisomerase I-targeting agents and cytotoxicity (Ruchelman et al., 2004).
Insights into Photophysical Properties
An investigation into the photophysical properties of norfloxacin and its derivatives, including those with structural similarity to this compound, highlighted the significance of the piperazinyl group in the behavior of the quinoline ring. This study provided insights into the deactivation pathways and excited-state behaviors of these compounds, which could be relevant for understanding their photophysical properties (Cuquerella et al., 2006).
Implications in Pharmacology
Research into the CCR5 receptor-based mechanism of action of certain compounds, including derivatives of this compound, has significant implications in pharmacology, particularly in the context of HIV treatment. This study detailed how various antagonists bind to a common allosteric site on the CCR5 receptor, with differential effects on the binding of certain ligands, offering insights into developing treatments to overcome HIV viral resistance (Watson et al., 2005).
特性
分子式 |
C24H33N3O4 |
---|---|
分子量 |
427.5 g/mol |
IUPAC名 |
4-(4-cyclohexylpiperazine-1-carbonyl)-2-ethyl-6,7-dimethoxyisoquinolin-1-one |
InChI |
InChI=1S/C24H33N3O4/c1-4-25-16-20(18-14-21(30-2)22(31-3)15-19(18)23(25)28)24(29)27-12-10-26(11-13-27)17-8-6-5-7-9-17/h14-17H,4-13H2,1-3H3 |
InChIキー |
WCADNCMCYOUSPD-UHFFFAOYSA-N |
SMILES |
CCN1C=C(C2=CC(=C(C=C2C1=O)OC)OC)C(=O)N3CCN(CC3)C4CCCCC4 |
正規SMILES |
CCN1C=C(C2=CC(=C(C=C2C1=O)OC)OC)C(=O)N3CCN(CC3)C4CCCCC4 |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。